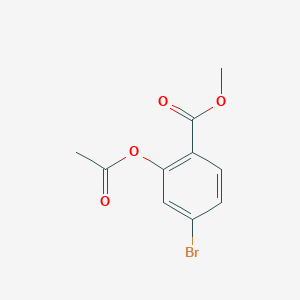
Methyl 2-acetoxy-4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetoxy-4-bromobenzoate is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and an acetoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-acetoxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the bromination of methyl 2-acetoxybenzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetoxy-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature or under reflux.
Major Products
Substitution: Formation of substituted benzoates, such as methyl 2-acetoxy-4-aminobenzoate.
Reduction: Formation of methyl 2-acetoxy-4-bromobenzyl alcohol.
Hydrolysis: Formation of 2-acetoxy-4-bromobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-acetoxy-4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-acetoxy-4-bromobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromobenzoate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Methyl 4-bromobenzoate: The bromine atom is positioned differently, affecting its reactivity and applications.
Methyl 2-acetoxybenzoate: Lacks the bromine atom, resulting in different chemical behavior.
Uniqueness
Methyl 2-acetoxy-4-bromobenzoate is unique due to the presence of both the bromine atom and the acetoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
methyl 2-acetyloxy-4-bromobenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)15-9-5-7(11)3-4-8(9)10(13)14-2/h3-5H,1-2H3 |
Clave InChI |
PVUUHOPIALYGSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)

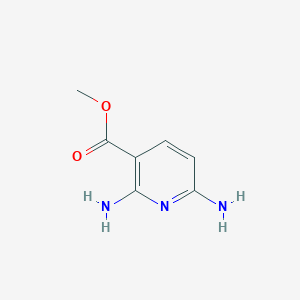
![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)

![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl acetate](/img/structure/B13657120.png)
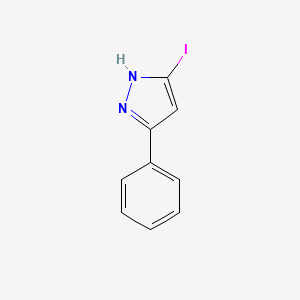

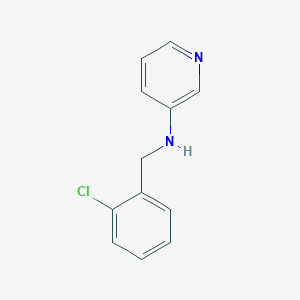
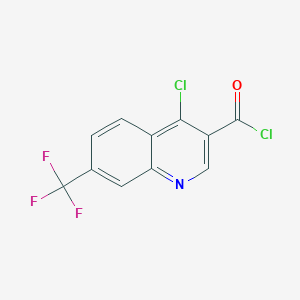

![2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
